2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is a chemical compound with diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-methylpropyl)phenylamine with 4-sulfamoylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methylpropyl)phenyl]propanamide: Similar in structure but lacks the sulfonamide group.
N-(4-sulfamoylphenyl)propanamide: Contains the sulfonamide group but lacks the 2-methylpropylphenyl moiety.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is unique due to its combined structural features, which confer specific chemical and biological properties. The presence of both the 2-methylpropylphenyl and sulfonamide groups allows it to participate in a wide range of reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-17-8-10-18(11-9-17)25(20,23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H2,20,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBISVURYNCXLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.